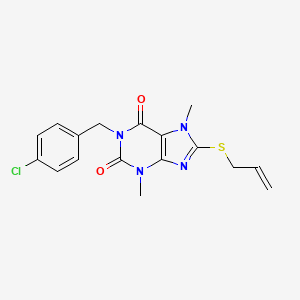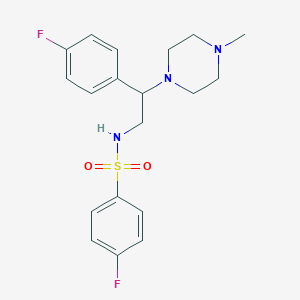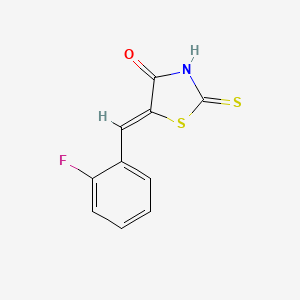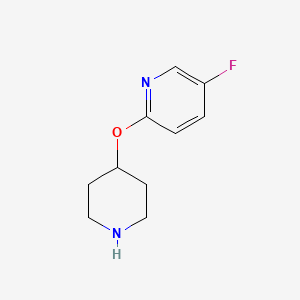
8-(allylthio)-1-(4-chlorobenzyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione
Descripción general
Descripción
8-(allylthio)-1-(4-chlorobenzyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione, also known as S-allylmercaptocaptopurine (SAMCP), is a small molecule compound that has been studied for its potential therapeutic applications. SAMCP is a purine analog that has been shown to have anti-tumor and anti-inflammatory properties. In
Aplicaciones Científicas De Investigación
SAMCP has been studied for its potential therapeutic applications in cancer and inflammatory diseases. SAMCP has been shown to inhibit the growth of cancer cells in vitro and in vivo. SAMCP has also been shown to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines.
Mecanismo De Acción
SAMCP exerts its anti-tumor and anti-inflammatory effects by inhibiting the activity of enzymes involved in the synthesis of purine nucleotides. SAMCP inhibits the activity of hypoxanthine-guanine phosphoribosyltransferase (HPRT), which is involved in the salvage pathway of purine nucleotide synthesis. SAMCP also inhibits the activity of inosine monophosphate dehydrogenase (IMPDH), which is involved in the de novo pathway of purine nucleotide synthesis.
Biochemical and Physiological Effects:
SAMCP has been shown to have anti-tumor and anti-inflammatory effects in vitro and in vivo. SAMCP inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. SAMCP also reduces the production of pro-inflammatory cytokines by inhibiting the activity of IMPDH.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
SAMCP has several advantages for lab experiments. SAMCP is a small molecule compound that can be easily synthesized and purified. SAMCP has been shown to have anti-tumor and anti-inflammatory effects in vitro and in vivo. However, SAMCP also has limitations for lab experiments. SAMCP has low solubility in aqueous solutions, which can limit its bioavailability. SAMCP also has low stability in physiological conditions, which can limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for the study of SAMCP. SAMCP can be further studied for its potential therapeutic applications in cancer and inflammatory diseases. SAMCP can also be modified to improve its solubility and stability in physiological conditions. SAMCP can also be used as a tool compound to study the role of purine nucleotide synthesis in cancer and inflammatory diseases.
Propiedades
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3,7-dimethyl-8-prop-2-enylsulfanylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4O2S/c1-4-9-25-16-19-14-13(20(16)2)15(23)22(17(24)21(14)3)10-11-5-7-12(18)8-6-11/h4-8H,1,9-10H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQNWQPCYFFPXDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=C1SCC=C)N(C(=O)N(C2=O)CC3=CC=C(C=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(allylthio)-1-(4-chlorobenzyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-chloro-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B3411359.png)

![(2-Chlorophenyl)(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B3411387.png)
![3-[(4-Chlorophenyl)methyl]-2-sulfanylideneimidazolidin-4-one](/img/structure/B3411392.png)

![1-butyl-4-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B3411400.png)
![1-butyl-4-{1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B3411409.png)
![methyl 2-(8-(2,3-dimethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-1H-imidazo[2,1-f]purin-3(2H,4H,6H)-yl)acetate](/img/structure/B3411410.png)
![Ethyl 2-[6-(2,3-dimethylphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B3411412.png)



![ethyl 2-(3-(3-chlorobenzyl)-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B3411442.png)
![ethyl 2-(1,7-dimethyl-3-(3-methylbenzyl)-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B3411450.png)